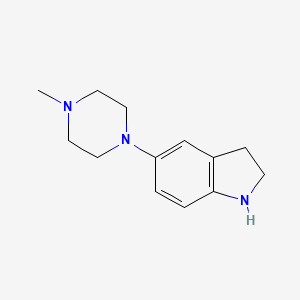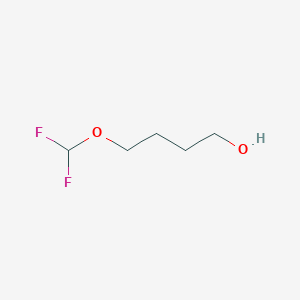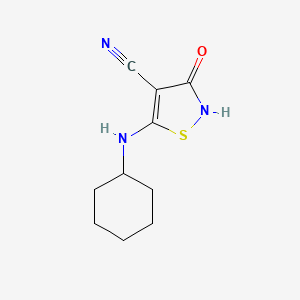
4-Fluoro-5-iodo-1-(triisopropylsilyl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-5-iodo-1-(triisopropylsilyl)-1H-indole is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-iodo-1-(triisopropylsilyl)-1H-indole typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the indole core, followed by the introduction of the fluorine and iodine atoms through halogenation reactions. The triisopropylsilyl group is then introduced via silylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
化学反应分析
Types of Reactions
4-Fluoro-5-iodo-1-(triisopropylsilyl)-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The indole core can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like nucleophiles (e.g., amines, thiols) and bases (e.g., potassium carbonate) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
科学研究应用
4-Fluoro-5-iodo-1-(triisopropylsilyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor in various chemical processes.
作用机制
The mechanism of action of 4-Fluoro-5-iodo-1-(triisopropylsilyl)-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can enhance binding affinity and selectivity, while the triisopropylsilyl group can influence the compound’s solubility and stability.
相似化合物的比较
Similar Compounds
4-Fluoro-5-iodo-1H-indole: Lacks the triisopropylsilyl group, which may affect its chemical properties and applications.
5-Iodo-1-(triisopropylsilyl)-1H-indole: Lacks the fluorine atom, which can influence its reactivity and biological activity.
4-Fluoro-1-(triisopropylsilyl)-1H-indole: Lacks the iodine atom, affecting its potential for substitution reactions.
Uniqueness
4-Fluoro-5-iodo-1-(triisopropylsilyl)-1H-indole is unique due to the combination of fluorine, iodine, and triisopropylsilyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various research applications.
属性
分子式 |
C17H25FINSi |
|---|---|
分子量 |
417.4 g/mol |
IUPAC 名称 |
(4-fluoro-5-iodoindol-1-yl)-tri(propan-2-yl)silane |
InChI |
InChI=1S/C17H25FINSi/c1-11(2)21(12(3)4,13(5)6)20-10-9-14-16(20)8-7-15(19)17(14)18/h7-13H,1-6H3 |
InChI 键 |
WZAIPMWEVNLWOE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C1C=CC(=C2F)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


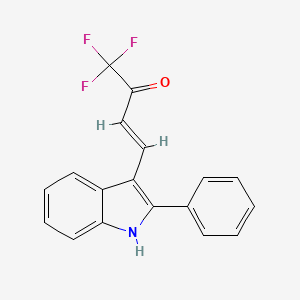
![Pyrido[3,4-b]pyrazine-8-carboxylic acid](/img/structure/B15233916.png)

![4-Fluoro-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15233928.png)
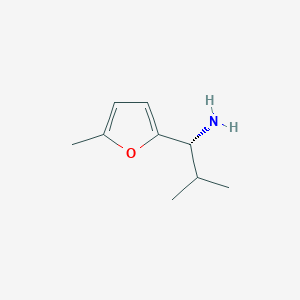

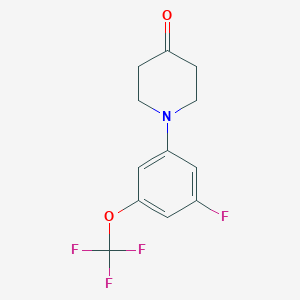
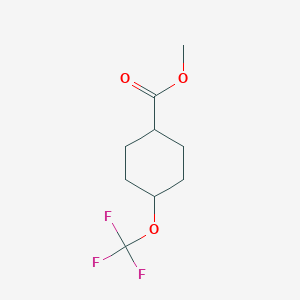
![Tert-butyl N-[(5-fluoro-2-nitrophenyl)methyl]carbamate](/img/structure/B15233970.png)
